Cas no 14612-92-1 (1,2-Ethanediamine,N1-[(4-bromophenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, hydrochloride (1:?))

1,2-Ethanediamine,N1-[(4-bromophenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, hydrochloride (1:?) structure
14612-92-1 structure
Product Name:1,2-Ethanediamine,N1-[(4-bromophenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, hydrochloride (1:?)
CAS-nummer:14612-92-1
MF:C16H21BrClN3
MW:370.715041875839
CID:146409
PubChem ID:26763
Update Time:2025-04-19

1,2-Ethanediamine,N1-[(4-bromophenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, hydrochloride (1:?) Chemische en fysische eigenschappen

Naam en identificatie

    • 1,2-Ethanediamine,N1-[(4-bromophenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, hydrochloride (1:?)
    • 2-[(4-bromophenyl)methyl-pyridin-2-ylamino]ethyl-dimethylazanium,chloride
    • 1,2-ethanediamine, N~1~-[(4-bromophenyl)methyl]-N~2~,N~2~-dimethyl-N~1~-2-pyridinyl-, hydrochloride (1:1)
    • N-(4-Bromobenzyl)-N',N'-dimethyl-N-(pyridin-2-yl)ethane-1,2-diamine hydrochloride (1:1)
    • Hibernon hydrochloride
    • N-p-Brombenzyl-N-alpha-pyridyl-N',N'-dimethyl-aethylendiamin-hydrochloride [German]
    • N-p-Bromobenzyl-N',N'-dimethyl-N-2-pyridylethylenediamine hydrochloride
    • Pyridine, 2-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)-, hydrochloride
    • N,N-Dimethyl-N'-(p-bromobenzyl)-N'-(2-pyridyl)ethylenediamine hydrochloride
    • N-p-Brombenzyl-N-alpha-pyridyl-N',N'-dimethyl-aethylendiamin-hydrochloride
    • Bromobenzyl D.P.E. hydrochloride
    • ETHYLENEDIAMINE, N-(p-BROMOBENZYL)-N',N'-DIMETHYL-N-(2-PYRIDYL)-, HYDROCHLORIDE
    • 14612-92-1
    • Inchi: 1S/C16H20BrN3.ClH/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14;/h3-10H,11-13H2,1-2H3;1H
    • InChI-sleutel: ZQJUQBSXMSRMMB-UHFFFAOYSA-N
    • LACHT: BrC1C=CC(=CC=1)CN(C1C=CC=CN=1)CC[NH+](C)C.[Cl-]

Berekende eigenschappen

  • Exacte massa: 347.8965
  • Monoisotopische massa: 369.060738
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 6
  • Complexiteit: 264
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 20.6

Experimentele eigenschappen

  • Kookpunt: 435°C at 760 mmHg
  • Vlampunt: 216.9°C
  • PSA: 22.03
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